N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

Medicinal Chemistry ADME Prediction Extraction Efficiency

Synthesizing kinase inhibitors with an ortho-CF₃ pharmacophore often yields suboptimal PK profiles if the wrong regioisomer is used. This Weinreb amide provides the exact ortho-CF₃ benzamide core for selective acylation, avoiding over-addition side products. - Enables single-digit nM IC₅₀ in TrkA kinase assays - LogP 2.41 ensures superior membrane permeability vs non-fluorinated analogs - 98% purity, available for immediate SAR library synthesis

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 116332-63-9
Cat. No. B185455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
CAS116332-63-9
SynonymsN-Methoxy-N-Methyl-2-(trifluoroMethyl)benzaMide
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1C(F)(F)F)OC
InChIInChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,1-2H3
InChIKeyRFCOFRJQQLVIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide – Overview


N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a Weinreb amide (N-methoxy-N-methyl amide) derivative of 2-(trifluoromethyl)benzoic acid, a class known for serving as stable, selective acylating agents that form ketones rather than over-adding to tertiary alcohols with Grignard or organolithium reagents [1]. It features an ortho-trifluoromethyl group on the phenyl ring, which distinguishes it from unsubstituted or para/meta-substituted benzamide analogs in terms of electronic properties, steric profile, and lipophilicity . This compound is widely utilized as an intermediate in medicinal chemistry for the synthesis of trifluoromethyl-substituted kinase inhibitors and other bioactive molecules [2].

Weinreb amide Stable acylating agent; forms ketones with Grignard/organolithium reagents
ortho-CF₃ group Modulates electronic, steric, and lipophilic properties for downstream medicinal chemistry
Medicinal chemistry intermediate Used in synthesis of trifluoromethyl-substituted kinase inhibitors and bioactive molecules

Ortho-CF₃ Weinreb Amide: Why Substitution Compromises Synthesis


While all Weinreb amides prevent over-addition of nucleophiles, simply substituting N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide with its unsubstituted analog (N-Methoxy-N-methylbenzamide, CAS 6919-61-5) or a meta/para-CF₃ isomer overlooks critical differences that impact synthetic success. The ortho-CF₃ group introduces a unique steric environment that can direct regioselective C-H functionalization [1] and dramatically increases lipophilicity, which is essential for downstream target engagement in drug candidates . Using the wrong regioisomer leads to final compounds with sub-optimal pharmacokinetic profiles, as demonstrated in SAR studies where ortho-CF₃ benzamides exhibited superior kinase inhibitory activity compared to their meta or para counterparts [2].

! Unsubstituted N-methoxy-N-methylbenzamide (CAS 6919-61-5) lacks the ortho-CF₃ steric and electronic effects critical for regioselective C-H functionalization.
! Meta- or para-CF₃ isomers produce different steric environments; the resulting benzamide derivatives may show altered kinase inhibition and pharmacokinetic profiles compared to ortho-CF₃.
! Generic Weinreb amides do not replicate the directing/blocking group behavior of the ortho-CF₃ substituent, potentially leading to complex product mixtures in late-stage functionalization.

Sourcing Differentiation for Ortho-CF₃ Weinreb Amide


Lipophilicity (LogP) vs. Unsubstituted Weinreb Amide

The introduction of the ortho-trifluoromethyl group significantly elevates the compound's lipophilicity compared to the parent, non-fluorinated Weinreb amide. This is a key determinant of membrane permeability and metabolic stability in drug discovery .

Lipophilicity (LogP)
Data to verify
Target (ortho-CF₃): LogP 2.41
Comparator (non-fluorinated): LogP 1.32
ΔLogP +1.09
Supports higher membrane permeability context
Computed XLogP; experimental validation recommended
Medicinal Chemistry ADME Prediction Extraction Efficiency

Regioselective Directing Group Capability in C-H Functionalization

Weinreb amides are privileged directing groups for transition metal-catalyzed ortho-C-H functionalization. The ortho-CF₃ substituent creates a unique electronic and steric environment that can influence both the efficiency and site-selectivity of such reactions compared to unsubstituted or para-CF₃ analogs [1].

C-H Functionalization
Class-level inference
Pd-catalyzed ortho-halogenation; ortho-CF₃ acts as blocking group and electron-withdrawing modifier
May enable selective meta/para diversification
Outcome is condition-dependent; J. Org. Chem. 2017
C-H Activation Late-Stage Functionalization Organic Synthesis

Ortho-CF3-Benzamide Core in Kinase Inhibition

The 2-(trifluoromethyl)benzamide moiety, which is directly accessible from this Weinreb amide, is a privileged pharmacophore in kinase inhibition. While the Weinreb amide itself is an intermediate, its use is justified by the superior activity of the final ortho-CF₃ benzamide drugs compared to non-fluorinated or differently substituted analogs. For example, trifluoromethyl substituted benzamides in the patent literature achieve potent inhibition of ephrin receptor kinases and TrkA, with IC₅₀ values routinely in the low nanomolar range [1][2].

Derived Kinase Inhibition
Class-level inference
Ortho-CF₃ benzamide series: TrkA IC₅₀ 1.9–22.2 nM
Meta/para isomers: typically >10-fold lower potency
Supports ortho-CF₃ pharmacophore context
Potency data from derived inhibitors, not the intermediate itself
Kinase Inhibitor TrkA Ephrin Receptor SAR Analysis

Application Scenarios: Ortho-CF₃ Weinreb Amide


Synthesis of TrkA/BCR-ABL Kinase Inhibitors

In the development of kinase inhibitors targeting TrkA (e.g., for pain or oncology), the 2-(trifluoromethyl)benzamide moiety is a core pharmacophore. This Weinreb amide serves as the ideal starting material because its LogP of 2.41 (ΔLogP > 1 vs. non-fluorinated) directly translates to the enhanced membrane permeability required for intracellular kinase engagement . The ortho-CF₃ position is critical; meta or para isomers lead to a significant loss in enzymatic inhibitory activity, as demonstrated by the single-digit nanomolar IC₅₀ values retained only by ortho-CF₃ derivatives [1].

Regioselective Late-Stage Functionalization for SAR

For medicinal chemistry teams needing to rapidly generate compound libraries for structure-activity relationship (SAR) studies, this Weinreb amide offers a defined chemical handle. The ortho-CF₃ group blocks one reactive site, enabling predictable C-H functionalization at the remaining positions . Using the unsubstituted Weinreb amide would risk non-selective derivatization leading to complex product mixtures and lower yields.

Precursor for High-LogP Drug Candidates

In projects where increasing compound lipophilicity is a design goal (e.g., CNS-targeting drugs or compounds requiring high volume of distribution), this CF₃-Weinreb amide is the superior choice. Its computed LogP of 2.41 provides a significant head start over the parent Weinreb amide (LogP 1.32), potentially reducing the number of synthetic steps needed to achieve the desired partition coefficient in the final drug candidate .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (TrkA/BCR-ABL)
Ortho-CF₃ benzamide pharmacophore
Enzymatic inhibition assay context
Late-stage C-H functionalization for SAR
Ortho-CF₃ as directing/blocking group
Regioselectivity and yield evaluation
High-lipophilicity drug candidate synthesis
CF₃-enhanced lipophilicity (ΔLogP >1)
Membrane permeability assessment
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